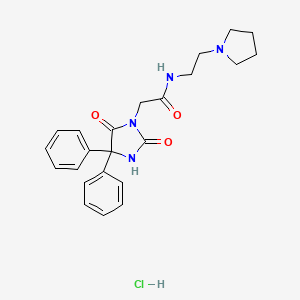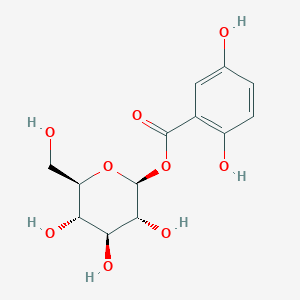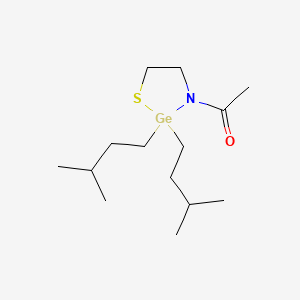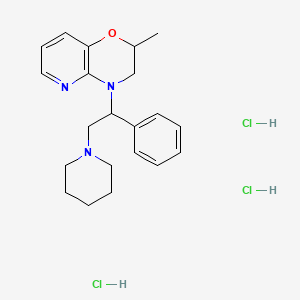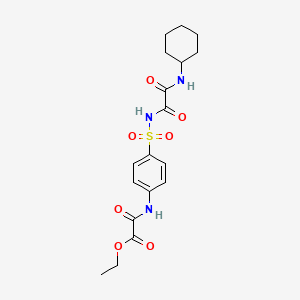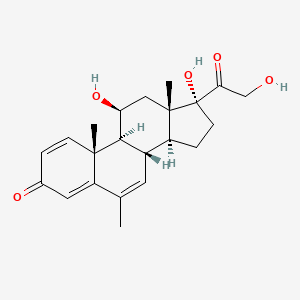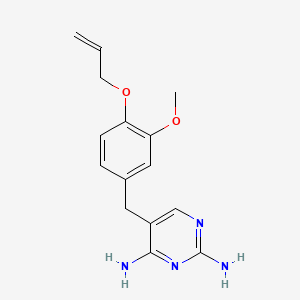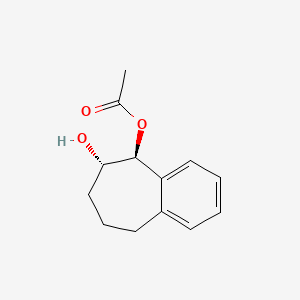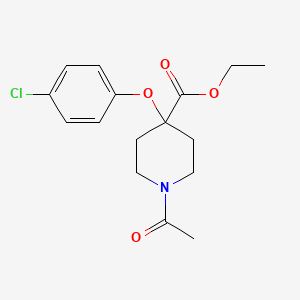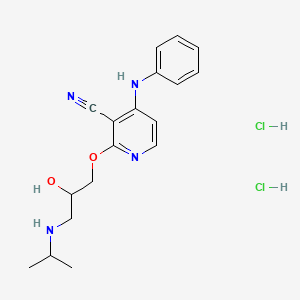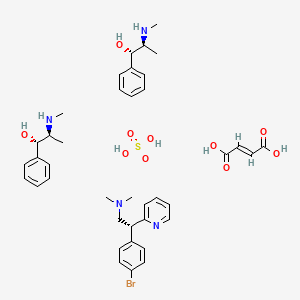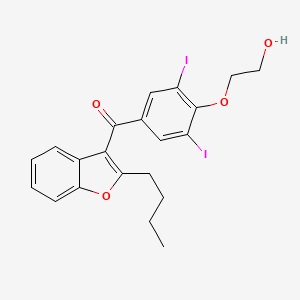
Amiodarone metabolite M5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amiodarone metabolite M5 is a derivative of amiodarone, a potent antiarrhythmic agent used to treat various types of cardiac arrhythmias. Amiodarone is metabolized in the liver, and its metabolites, including M5, contribute to its pharmacological and toxicological effects. Understanding the properties and behavior of this compound is crucial for optimizing therapeutic strategies and minimizing adverse effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of amiodarone metabolite M5 involves several steps, starting from the parent compound, amiodarone. The primary metabolic pathway includes dealkylation, hydroxylation, and deamination reactions. These reactions are typically catalyzed by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8 .
Industrial Production Methods
Industrial production of this compound is generally achieved through controlled biotransformation processes using human liver microsomes or recombinant enzymes. These methods ensure the selective formation of the desired metabolite while minimizing the production of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions
Amiodarone metabolite M5 undergoes various chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites.
Reduction: Involves the reduction of specific functional groups within the molecule.
Substitution: Replacement of certain functional groups with others, often mediated by enzymatic activity
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Cytochrome P450 enzymes: For oxidation and dealkylation reactions.
Alcohol dehydrogenase inhibitors: To study the involvement of alcohol dehydrogenase in the metabolism.
Major Products Formed
The major products formed from the reactions of this compound include hydroxylated derivatives and dealkylated metabolites. These products are often analyzed using advanced techniques such as ultra-performance liquid chromatography and mass spectrometry .
Scientific Research Applications
Amiodarone metabolite M5 has several scientific research applications, including:
Chemistry: Studying the metabolic pathways and reaction mechanisms of amiodarone and its metabolites.
Biology: Investigating the effects of this compound on cellular functions and mitochondrial respiration.
Mechanism of Action
Amiodarone metabolite M5 exerts its effects primarily through the inhibition of cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8. This inhibition affects the metabolism of various drugs and endogenous compounds, leading to potential drug-drug interactions and altered pharmacokinetics . The molecular targets and pathways involved include the electron transport chain in mitochondria, where this compound inhibits complexes I and II, leading to impaired mitochondrial respiration .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to amiodarone metabolite M5 include:
Desethylamiodarone: Another major metabolite of amiodarone with similar pharmacological properties.
Mono-N-desethylamiodarone: A metabolite formed through the dealkylation of amiodarone.
Di-N-desethylamiodarone: A further dealkylated metabolite of amiodarone.
Uniqueness
This compound is unique due to its specific inhibitory effects on cytochrome P450 enzymes and its role in mitochondrial dysfunction. These properties distinguish it from other amiodarone metabolites and contribute to its distinct pharmacological and toxicological profile .
Properties
CAS No. |
135048-44-1 |
|---|---|
Molecular Formula |
C21H20I2O4 |
Molecular Weight |
590.2 g/mol |
IUPAC Name |
(2-butyl-1-benzofuran-3-yl)-[4-(2-hydroxyethoxy)-3,5-diiodophenyl]methanone |
InChI |
InChI=1S/C21H20I2O4/c1-2-3-7-18-19(14-6-4-5-8-17(14)27-18)20(25)13-11-15(22)21(16(23)12-13)26-10-9-24/h4-6,8,11-12,24H,2-3,7,9-10H2,1H3 |
InChI Key |
FHWJUIZOKDUAQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCO)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(O-Anisyl)-3-hydroxy-4-[[4-(phenylazo)phenyl]azo]naphthalene-2-carboxamide](/img/structure/B12761204.png)
